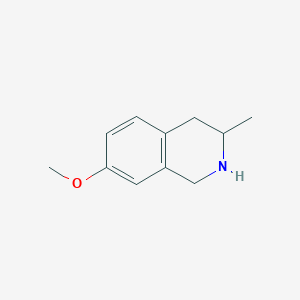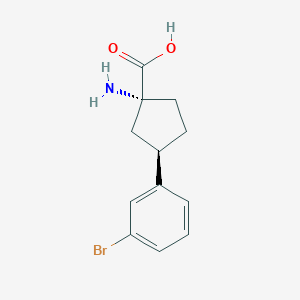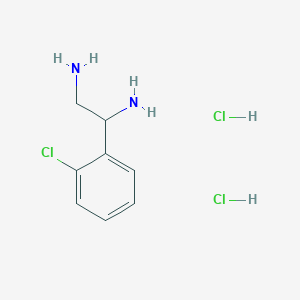![molecular formula C13H17N B13048798 5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
5-Phenyl-6-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-6-azaspiro[25]octane is a heterocyclic compound that features a spiro-connected azaspiro ring system with a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-6-azaspiro[2.5]octane typically involves the reaction of a suitable spirocyclic precursor with a phenylating agent. One common method involves the use of 6-azaspiro[2.5]octane as a starting material, which is then reacted with a phenylating agent under controlled conditions to introduce the phenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production, including considerations for reaction efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-6-azaspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce phenyl-substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Phenyl-6-azaspiro[2.5]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Azaspiro[2.5]octane: Lacks the phenyl group, making it less versatile in certain applications.
1-Phenyl-6-azaspiro[2.5]octane: Similar structure but with different substitution patterns, leading to distinct properties.
6-Azaspiro[2.5]octane hydrochloride: A salt form with different solubility and reactivity characteristics.
Uniqueness
5-Phenyl-6-azaspiro[25]octane is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
7-phenyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)12-10-13(6-7-13)8-9-14-12/h1-5,12,14H,6-10H2 |
Clave InChI |
OBKKRFRDOXFMFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCNC(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13048728.png)

![(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13048735.png)
![(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13048736.png)
![Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B13048741.png)


![(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13048777.png)


![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13048799.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate](/img/structure/B13048804.png)
